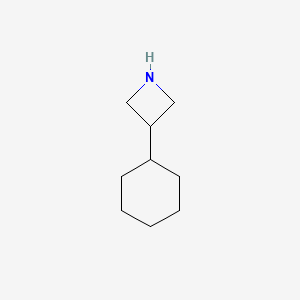

3-Cyclohexylazetidine

Descripción

3-Cyclohexylazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with a cyclohexyl group. Its hydrochloride form (CAS 7606-38-4) has a molecular formula of C₉H₁₈ClN and a purity of 98% .

Propiedades

Fórmula molecular |

C9H17N |

|---|---|

Peso molecular |

139.24 g/mol |

Nombre IUPAC |

3-cyclohexylazetidine |

InChI |

InChI=1S/C9H17N/c1-2-4-8(5-3-1)9-6-10-7-9/h8-10H,1-7H2 |

Clave InChI |

MTKFRSYJQSSPBJ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2CNC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-Cyclohexylazetidine, often involves cyclization reactions. One common method is the intramolecular cyclization of amino alcohols or amino halides. For instance, the cyclization of 3-cyclohexyl-1-aminopropanol under acidic conditions can yield 3-Cyclohexylazetidine .

Industrial Production Methods: Industrial production of 3-Cyclohexylazetidine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyclohexylazetidine undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert 3-Cyclohexylazetidine into corresponding oxides or ketones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

3-Cyclohexylazetidine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Cyclohexylazetidine and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, certain derivatives may inhibit enzymes or receptors involved in disease processes .

Comparación Con Compuestos Similares

Table 1: Comparative Data for 3-Cyclohexylazetidine and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 3-Cyclohexylazetidine hydrochloride | 7606-38-4 | C₉H₁₈ClN | 183.7 | Azetidine, Cyclohexyl |

| 3-Cyclopropyl-3-fluoroazetidine HCl | 936548-77-5 | Not provided | 151.61 | Azetidine, Cyclopropyl, Fluorine |

| 3-(Azetidin-3-yl)cyclohexanecarboxylic acid | 910442-39-6 | C₁₀H₁₇NO₂ | 183.25 | Azetidine, Carboxylic acid |

| N-Cyclohexyl 3-fluorobenzamide | 2267-94-9 | C₁₃H₁₆FNO | 221.27 | Benzamide, Fluorine |

Actividad Biológica

3-Cyclohexylazetidine is a four-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with 3-cyclohexylazetidine, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis of 3-Cyclohexylazetidine

The synthesis of 3-cyclohexylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. Recent advancements in synthetic methodologies have facilitated the efficient production of azetidines, including those with cyclohexyl substituents. For instance, azetidines can be synthesized through ring-closing reactions involving amines and carbonyl compounds, leveraging the inherent ring strain that characterizes these compounds to promote reactivity .

The biological activity of 3-cyclohexylazetidine has been primarily investigated in the context of its interaction with various biological targets. Notably, studies have shown that azetidine derivatives can act as inhibitors of specific signaling pathways, such as the STAT3 pathway, which is implicated in cancer progression. Research indicates that modifications to the azetidine structure can enhance potency and selectivity against target proteins .

Pharmacological Properties

The pharmacological profile of 3-cyclohexylazetidine includes:

- Antitumor Activity : In vitro studies have demonstrated that certain azetidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from 3-cyclohexylazetidine showed IC50 values in the micromolar range against breast cancer cells .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, potentially through modulation of inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence that azetidines may offer neuroprotective benefits, although this area requires further exploration.

Case Studies

Several case studies have highlighted the efficacy of 3-cyclohexylazetidine derivatives in different therapeutic contexts:

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the cytotoxic effects of a novel 3-cyclohexylazetidine derivative on MDA-MB-231 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using an MTT assay.

- Findings : The compound exhibited an EC50 value of approximately 2.0 μM, indicating potent antitumor activity .

-

Case Study on Anti-inflammatory Properties :

- Objective : To assess the anti-inflammatory effects of a modified azetidine derivative in a murine model of inflammation.

- Methodology : The derivative was administered to mice subjected to an inflammatory stimulus, and levels of pro-inflammatory cytokines were measured.

- Findings : Significant reductions in cytokine levels were observed, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.